(Z)-2-(5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid
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Description
(Z)-2-(5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid is a useful research compound. Its molecular formula is C23H16N2O7S2 and its molecular weight is 496.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The compound (Z)-2-(5-((5-(4-methoxy-2-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-phenylacetic acid, belonging to the class of thioxothiazolidinone derivatives, has been synthesized and characterized through various analytical techniques. The crystal and molecular structure was elucidated using X-ray powder diffraction (XRPD) and density functional theory (DFT) analyses. These studies revealed intricate details about the triclinic space group, molecular dimensions, and the role of intermolecular interactions in the solid state, offering insights into the compound's chemical behavior and potential applications in material science and pharmacology (Rahmani et al., 2017).
Anticancer and Antiangiogenic Activities
This compound and its derivatives have been extensively studied for their anticancer and antiangiogenic properties. A series of novel thioxothiazolidin-4-one derivatives, including this compound, were synthesized and tested against transplantable mouse tumor models. These studies demonstrated significant inhibition of tumor growth and angiogenesis, indicating the potential of these compounds as anticancer agents. The research highlights the importance of the thioxothiazolidinone scaffold in mediating these effects, offering a foundation for further development of anticancer therapies (Chandrappa et al., 2010).
Fluorescence Properties for Metal Ion Detection
In another study, derivatives of thioxothiazolidin-3-yl)acetic acid were synthesized and evaluated for their fluorescence properties. Specifically, a compound within this class showed selective fluorescence quenching effects in the presence of Co^2+ ions, suggesting its utility as a fluorescent chemical sensor. This application underscores the versatility of thioxothiazolidinone derivatives in analytical chemistry, particularly in the detection and quantification of metal ions (Li Rui-j, 2013).
Properties
IUPAC Name |
2-[(5Z)-5-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O7S2/c1-31-14-7-9-16(17(11-14)25(29)30)18-10-8-15(32-18)12-19-21(26)24(23(33)34-19)20(22(27)28)13-5-3-2-4-6-13/h2-12,20H,1H3,(H,27,28)/b19-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHVRSCYJLGIPN-UNOMPAQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C(C4=CC=CC=C4)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)C(C4=CC=CC=C4)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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